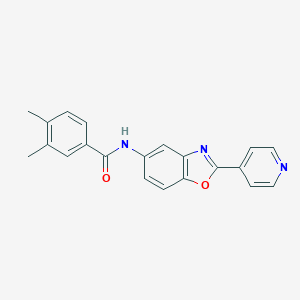![molecular formula C22H18ClN3O2 B278594 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide, also known as BIX-01294, is a small molecule inhibitor of the histone methyltransferase G9a. It was first identified in 2007 as a potential therapeutic agent for cancer and other diseases. Since then, BIX-01294 has been extensively studied in both in vitro and in vivo models, revealing its potential as a valuable tool for epigenetic research.
Wirkmechanismus
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide binds to the SET domain of G9a, preventing its interaction with the cofactor SAM and inhibiting its methyltransferase activity. This leads to a decrease in H3K9 methylation and altered chromatin structure, ultimately resulting in changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit cell migration and invasion. It has also been shown to promote neuronal differentiation and protect against neurodegenerative diseases. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been demonstrated to enhance the reprogramming of somatic cells into induced pluripotent stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for G9a, which allows for targeted inhibition of H3K9 methylation. However, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been reported to have off-target effects on other histone methyltransferases, such as GLP and PRMT1, which may limit its use in certain contexts. Additionally, the solubility and stability of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be a challenge, requiring careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide. One possibility is to further investigate its role in cancer therapy, particularly in combination with other epigenetic inhibitors or chemotherapeutic agents. Another direction is to explore its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are characterized by epigenetic dysregulation. Additionally, the development of more potent and selective G9a inhibitors may lead to improved therapeutic options for a variety of diseases.
Synthesemethoden
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-chlorophenol with 2-bromoacetophenone, followed by condensation with 2-methyl-1,2-diaminobenzene and subsequent acetylation with acetic anhydride and acetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has been widely used in epigenetic research to investigate the role of G9a in various biological processes, including gene expression, cell differentiation, and tumorigenesis. It has been shown to selectively inhibit G9a-mediated H3K9 methylation, leading to altered chromatin structure and gene expression. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has also been used to study the effects of G9a inhibition on cancer cell growth and metastasis, as well as on the development of neurological disorders such as Huntington's disease.
Eigenschaften
Produktname |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide |
|---|---|
Molekularformel |
C22H18ClN3O2 |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-10-11-15(22-25-17-7-3-4-8-18(17)26-22)12-19(14)24-21(27)13-28-20-9-5-2-6-16(20)23/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
RLRVMYUBNJGMSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)